Dibenzo[a,e]cyclooctene
Overview
Description
Dibenzo[a,e]cyclooctene is an organic compound with the molecular formula C₁₆H₁₂. It is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a cyclooctene ring. This compound is known for its unique structural properties and has been studied for various applications in chemistry and materials science .
Mechanism of Action
Target of Action
Dibenzo[a,e]cyclooctene, henceforth designated as dbcot, primarily targets transition metal catalysts . It is used to prepare analogs of cod-complexes of transition metals . Dbcot is found to bind more tightly and is more electron-withdrawing than cod in complexes of low-valent transition metal ions .
Mode of Action
This interaction is based on the finding that dbcot is bound more tightly and is more electron withdrawing than cod in complexes of low-valent transition metal ions .
Biochemical Pathways
Dbcot affects the polymerization of phenylacetylenes with Rh-cod as well as Rh-dbcot-complexes as catalysts . Dbcot-complexes, such as 21a, display higher stability and activity than cod-complexes due to stronger Lewis acidity caused by the high p-acidity of dbcot .
Pharmacokinetics
It’s known that dbcot has a molecular weight of 2042665 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
Upon oxidation to the radical cation, the eight-membered ring in dbcot seems to retain its tub-shaped geometry . This suggests that dbcot may have a significant impact on the molecular and cellular level, particularly in reactions involving transition metal catalysts .
Action Environment
The action, efficacy, and stability of dbcot can be influenced by environmental factors. For instance, dbcot-complexes have been found to display higher stability and activity in water, making water polymerization under aerobic conditions feasible . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[a,e]cyclooctene can be synthesized through several methods. One common synthetic route involves the use of α,α’-dibromo-o-xylene as a starting material. The process includes the following steps :
Bromination: α,α’-dibromo-o-xylene is dissolved in an organic solvent such as carbon tetrachloride.
Lithium Reduction: The brominated compound is then treated with granular lithium in tetrahydrofuran (THF) under reflux conditions. This step generates the intermediate 5,6,11,12-tetrahydrothis compound.
Dehydrogenation: The intermediate is further dehydrogenated to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of specialized equipment and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
Dibenzo[a,e]cyclooctene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: The compound is investigated for its potential use in organic electronic devices due to its unique electronic properties.
Biology and Medicine: Research is ongoing to explore the biological activity of this compound derivatives, including their potential as therapeutic agents.
Comparison with Similar Compounds
Dibenzo[a,e]cyclooctene can be compared with similar compounds such as dibenzo[a,e]cyclooctadiene and dibenzo[a,e]cyclooctane. These compounds share structural similarities but differ in their chemical reactivity and applications .
Properties
IUPAC Name |
(2Z,10Z)-tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H/b10-9-,12-11-,13-9?,14-11?,15-10?,16-12? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWCQNHAMVTJY-RKUAQPHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C/2C(=C1)/C=C\C3=CC=CC=C3/C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of Dibenzo[a,e]cyclooctene?
A1: this compound consists of a central eight-membered ring fused with two benzene rings. This structure can exist in various conformations, with the eight-membered ring adopting tub-shaped or planar geometries depending on the substituents and electronic state.
Q2: How does the structure of this compound change upon oxidation or reduction?
A2: While the neutral this compound molecule often exists in a tub-shaped conformation, its radical anion tends to flatten, becoming more planar. [] This is similar to the behavior observed in cyclooctatetraene. Conversely, oxidation to the radical cation seems to preserve the tub-shaped geometry of the eight-membered ring. []
Q3: Are there spectroscopic techniques that can provide information about the structure of this compound derivatives?
A3: Yes, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for characterizing these compounds. For instance, the chirality of 5,6-Didehydro-11,12-dihydro-dibenzo[a,e]cyclooctene, a strained cycloalkyne, has been confirmed through the AA'BB' pattern observed in its 1H NMR spectrum. []
Q4: What are some synthetic routes to access this compound derivatives?
A4: A variety of methods have been developed, including:
- Dimerization of Benzocyclobutenones: This approach uses a simple base to induce the dimerization of benzocyclobutenones, leading to the formation of this compound-5,11(6H,12H)-diones. Temperature control is critical for this reaction. []
- Selenium Dioxide Oxidation: this compound-5,6-dione can be synthesized through the selenium dioxide oxidation of dibenzo[a,e]cycloocten-5(6H)-one. []
- Cascade Synthesis from Dienediynes: A facile cascade synthesis utilizes (Z,Z)-1-aryl-3,5-octadiene-1,7-diynes as starting materials, which undergo a series of transformations to yield 5,6-diaryldibenzo[a,e]cyclooctenes. []
Q5: Can this compound derivatives undergo transannular reactions?
A5: Yes, studies have demonstrated that 5-azido- and 5-nitronodibenzo[a,e]cyclooctenes readily participate in transannular cyclization and cycloaddition reactions. These reactions are even more favorable compared to the corresponding dibenzo[a,d]cycloheptenes due to the formation of less strained transition states. []
Q6: What are some notable applications of this compound derivatives?
A6: These compounds have shown promise in various fields:
- Ligands in Asymmetric Catalysis: Chiral Dibenzo[a,e]cyclooctenes serve as effective ligands for transition metals like rhodium and iridium. These complexes catalyze reactions like the enantioselective 1,2-addition of phenylboronic acid to α,β-unsaturated ketones and the hydrogenation of dimethylitaconate. []
- Antiestrogenic Activity: Tricyclic triarylethylenes incorporating the this compound scaffold have been investigated for their antiestrogenic properties. These compounds exhibit binding affinity for the estrogen receptor and display antifertility activity in rats. []
Q7: How does the structure of this compound derivatives influence their activity as ligands in catalysis?
A7: The presence of bulky substituents on the this compound framework can enhance the stability and robustness of their metal complexes. For example, incorporating phenyl substituents leads to highly stable rhodium and iridium diene complexes. []
Q8: Are there any safety considerations regarding this compound and its derivatives?
A8: While specific safety data may vary depending on the substituents, a multigram synthesis of this compound itself highlighted the importance of safety precautions. The formation of the compound was found to be exothermic, necessitating careful temperature control and waste disposal procedures. [, ]
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